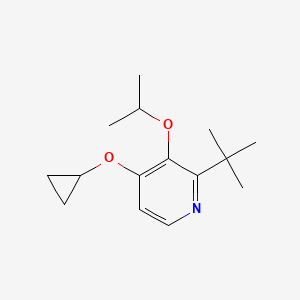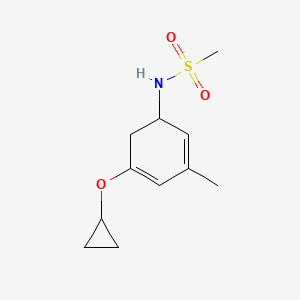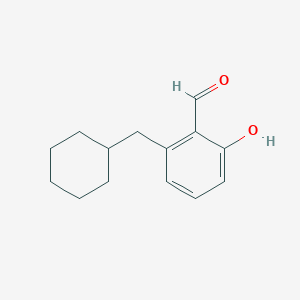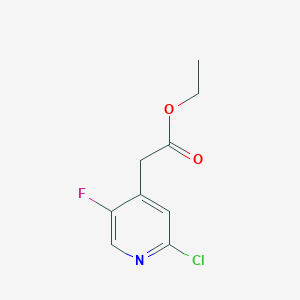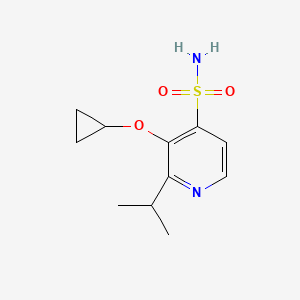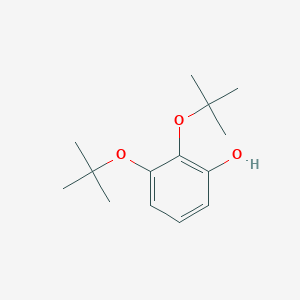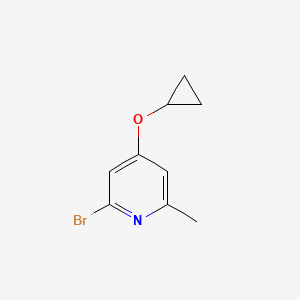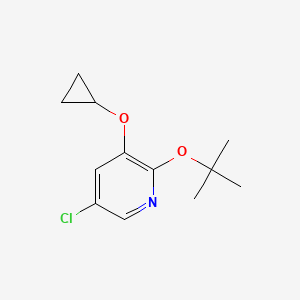
1-(3,6-Dichloropyrazin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloropyrazin-2-YL)ethanone is a chemical compound characterized by its pyrazine ring substituted with chlorine atoms at the 3 and 6 positions and an ethanone group at the 1 position
Preparation Methods
The synthesis of 1-(3,6-Dichloropyrazin-2-YL)ethanone typically involves the chlorination of pyrazine derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 3,6-dichloropyrazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(3,6-Dichloropyrazin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,6-Dichloropyrazin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloropyrazin-2-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
1-(3,6-Dichloropyrazin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dichloropyrazin-2-YL)ethanone: Similar structure but with chlorine atoms at the 3 and 5 positions.
1-(3-Chloropyrazin-2-YL)ethanone: Contains only one chlorine atom at the 3 position.
1-(3,6-Dichloropyridin-2-YL)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other related compounds.
Properties
Molecular Formula |
C6H4Cl2N2O |
|---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
1-(3,6-dichloropyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3 |
InChI Key |
YDFGUPONICOYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



